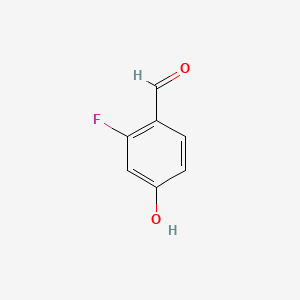

2-Fluoro-4-hydroxybenzaldehyde

Description

Strategic Importance as a Multifunctional Fluorinated Aromatic Precursor in Advanced Organic Synthesis

The strategic value of 2-Fluoro-4-hydroxybenzaldehyde lies in its role as a multifunctional fluorinated aromatic precursor. Fluorinated organic compounds are of immense interest, particularly in medicinal chemistry, as the inclusion of fluorine can significantly alter a molecule's properties, such as metabolic stability and binding affinity to biological targets. This compound serves as a key starting material for the synthesis of a variety of physiologically active molecules, including pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com

Its utility is demonstrated in the preparation of potent inhibitors for enzymes like Janus kinase 2 (JAK2), which are implicated in various diseases. chemicalbook.com The synthesis of novel melanin-concentrating hormone receptor antagonists and fused tricyclic imidazole-containing medicines also utilizes this compound as a critical intermediate. google.com The presence of three distinct functional groups on the aromatic ring provides multiple reaction sites, allowing for sequential and controlled chemical transformations. A common synthetic route to this compound starts from 3-fluorophenol (B1196323), which undergoes protection of the hydroxyl group, followed by the introduction of the aldehyde group, and finally deprotection. google.com

Significance of Ortho-Fluoro, Para-Hydroxyl, and Aldehyde Functionalities in Targeted Chemical Transformations

The specific arrangement of the functional groups in this compound dictates its reactivity in targeted chemical transformations.

Ortho-Fluoro Group : The fluorine atom at the ortho position to the aldehyde group has a strong electron-withdrawing inductive effect. This electronic influence increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. chemrxiv.org Furthermore, the ortho-fluorine can direct certain metal-catalyzed C-H functionalization reactions, providing a regioselective way to introduce further substituents onto the aromatic ring. acs.org

Para-Hydroxyl Group : The hydroxyl group at the para position is an electron-donating group through resonance. It can participate in hydrogen bonding and can be easily converted into other functional groups, such as ethers or esters, to modify the molecule's solubility and biological activity. cymitquimica.com The acidity of the phenolic hydroxyl group is also a key feature, influencing its reactivity in various base-mediated reactions.

Aldehyde Functionality : The aldehyde group is one of the most versatile functional groups in organic synthesis. It readily undergoes a wide array of reactions, including:

Nucleophilic Addition : Reacts with nucleophiles like Grignard reagents or organolithium compounds. cymitquimica.com

Condensation Reactions : Forms Schiff bases with amines and hydrazones with hydrazines. ossila.com

Oxidation and Reduction : Can be oxidized to a carboxylic acid or reduced to an alcohol.

Wittig Reaction : Converts the aldehyde into an alkene. ossila.com

Aldol (B89426) Condensation : Forms a new carbon-carbon bond with another carbonyl-containing compound. ossila.com

This combination of functionalities allows chemists to perform a sequence of reactions, selectively targeting one group while leaving the others intact or using them to influence the outcome of the transformation.

Overview of Emerging Research Frontiers and Applications of this compound

The unique structural features of this compound have positioned it at the forefront of several emerging research areas. Its role as a building block extends beyond traditional pharmaceuticals to the development of sophisticated materials and biochemical probes. ontosight.ai

In medicinal chemistry , the compound is crucial for synthesizing kinase inhibitors, which are a major class of anti-cancer drugs. researchgate.net For example, it is a precursor for compounds targeting the Epidermal Growth Factor Receptor (EGFR), which is often mutated in non-small cell lung cancer. researchgate.netnih.gov Derivatives have also shown potential as anti-inflammatory and antioxidant agents. ontosight.ai

In materials science , the reactivity of the aldehyde and hydroxyl groups is exploited to create novel polymers and dyes. ontosight.aifrontierspecialtychemicals.com For instance, it can be used in the synthesis of styryl dyes, which have applications in imaging and sensing. frontierspecialtychemicals.com The incorporation of fluorine can enhance the thermal and chemical stability of these materials.

The versatility of this compound is highlighted in its use to prepare a range of heterocyclic compounds, which are core structures in many biologically active molecules. chemicalbook.comgoogle.com Research continues to uncover new synthetic methodologies and applications for this valuable precursor, solidifying its importance in advanced organic synthesis.

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRPXRPUBXXCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343078 | |

| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-27-6 | |

| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for the Preparation of 2 Fluoro 4 Hydroxybenzaldehyde

Multi-Step Synthetic Routes and Their Mechanistic Underpinnings

The preparation of 2-fluoro-4-hydroxybenzaldehyde is often accomplished through multi-step synthetic sequences that begin with readily available precursors like 3-fluorophenol (B1196323). These routes are designed to overcome challenges such as regioselectivity and the protection of reactive functional groups. A common pathway involves the protection of the hydroxyl group, followed by regioselective introduction of the aldehyde functionality, and subsequent deprotection. google.com

Hydroxy-Protecting Group Strategies in Phenolic Precursors (e.g., Isopropyl Protection)

An effective and economically viable protecting group is the isopropyl group. google.comiris-biotech.de The protection is typically achieved by reacting 3-fluorophenol with 2-bromopropane (B125204) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. google.com The use of an isopropyl group offers moderate steric hindrance, which can be advantageous in directing subsequent reactions to a specific position on the aromatic ring. google.com

Table 1: Reaction Parameters for Isopropyl Protection of 3-Fluorophenol

| Parameter | Condition |

| Starting Material | 3-Fluorophenol |

| Protecting Agent | 2-Bromopropane |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile |

| Molar Ratio (Phenol:Base:Protecting Agent) | 1 : 1.80-2.30 : 1.20-1.40 google.com |

This protection strategy is favored due to the low cost and accessibility of the reagents and the relatively mild reaction conditions required. google.com

Regioselective Halogenation and Subsequent Grignard Reagent-Mediated Formylation

With the hydroxyl group protected, the next step involves the regioselective introduction of a formyl group precursor onto the aromatic ring. A common strategy is to first introduce a halogen, typically bromine, at the desired position, which can then be converted to the aldehyde.

The bromination of 1-fluoro-3-isopropoxybenzene (B1363519) must be highly regioselective to ensure the bromine atom is introduced at the position ortho to the fluorine atom and para to the isopropoxy group. This is often achieved using specific brominating agents like tetrabutylammonium (B224687) tribromide or pyridinium (B92312) tribromide in a solvent such as 1,2-dichloroethane (B1671644) or dichloromethane. google.com The steric bulk of the isopropyl protecting group helps to direct the incoming electrophile to the desired position. google.comccspublishing.org.cn

Following successful bromination, the resulting aryl bromide is converted into a Grignard reagent by reacting it with magnesium metal. cabb-chemicals.com This organometallic intermediate is then formylated using a suitable formylating agent. N,N-Dimethylformamide (DMF) is a widely used and effective reagent for this purpose in what is known as the Bouveault aldehyde synthesis. wikipedia.orgtcichemicals.com The Grignard reagent adds to the carbonyl group of DMF, and subsequent hydrolysis yields the desired aldehyde, 2-fluoro-4-isopropoxybenzaldehyde. google.comwikipedia.orgmdma.ch

Optimized Deprotection Protocols for Phenolic Hydroxyl Groups

The final step in the synthesis is the deprotection of the phenolic hydroxyl group to yield the target molecule, this compound. google.com The choice of deprotection method is critical to ensure the aldehyde group remains intact. google.comorganic-chemistry.orguwindsor.ca

Application of Organolithium Reagents and Dimethylformamide for Aldehyde Introduction

An alternative to the Grignard-based formylation is the use of organolithium reagents. wikipedia.orglibretexts.orgtaylorandfrancis.com This method involves the direct lithiation of the protected phenol (B47542) or a lithium-halogen exchange reaction. commonorganicchemistry.com The resulting aryllithium species is a potent nucleophile that readily reacts with N,N-dimethylformamide (DMF) to introduce the aldehyde group after an acidic workup. commonorganicchemistry.commasterorganicchemistry.comucalgary.ca

A general route involves the protection of the 3-fluorophenol hydroxyl group, followed by reaction with butyllithium (B86547) and then DMF to introduce the aldehyde group. google.com This is followed by deprotection to give this compound. google.com While this method can be highly effective, it often requires very low temperatures and strictly anhydrous conditions, which can be challenging and costly on an industrial scale. google.com

Comparative Analysis of Synthetic Efficiency and Process Economics

Evaluation of Raw Material Accessibility and Cost-Effectiveness

The cost and availability of starting materials are primary considerations in process economics. The synthesis of this compound benefits from starting with 3-fluorophenol, a relatively accessible raw material. google.com

The use of isopropyl bromide and potassium carbonate for the protection step is also economically advantageous due to their low cost. google.com Similarly, common brominating agents, magnesium, and DMF are readily available and relatively inexpensive. google.com

Assessment of Reaction Conditions: Temperature Control and Equipment Requirements for Industrial Scalability

The transition of synthetic routes for this compound from laboratory to industrial scale necessitates a rigorous assessment of reaction conditions, with temperature control being a paramount factor. Precise temperature management is crucial for controlling reaction kinetics, minimizing the formation of impurities, and ensuring process safety. For instance, in the formylation of 3-fluorophenol, a common precursor, exothermic reactions require robust cooling systems to prevent thermal runaways, which could lead to undesired side products or compromised batch integrity.

Industrial-scale production typically employs specialized reactors designed for optimal heat and mass transfer. Glass-lined or stainless steel reactors are often selected for their chemical resistance and durability. The choice of reactor is also dictated by the specific chemistry involved. For example, reactions sensitive to metallic contamination may necessitate the use of glass-lined equipment to ensure the purity of the this compound product.

Furthermore, the equipment must be capable of handling the specific reagents and solvents used in the synthesis. For methods involving corrosive materials, such as those employing strong acids or bases, the reactor and associated pipework must be constructed from corrosion-resistant alloys to ensure longevity and prevent contamination of the product stream. The integration of automated process control systems allows for real-time monitoring and adjustment of temperature, pressure, and reagent addition rates, which is critical for maintaining consistent product quality and yield on a large scale.

Below is a table summarizing key equipment considerations for the industrial synthesis of this compound:

| Equipment Component | Requirement for Industrial Scalability | Rationale |

| Reactor Type | Glass-lined or Stainless Steel Reactor (e.g., Hastelloy for corrosive processes) | Provides chemical resistance, prevents metallic contamination, and ensures durability against reactants and solvents. |

| Temperature Control | Integrated cooling/heating jackets, external heat exchangers, and automated control loops. | Manages exothermic reactions, prevents thermal runaway, and optimizes reaction kinetics for higher yield and purity. |

| Agitation System | High-torque overhead stirrers with various impeller designs (e.g., anchor, turbine). | Ensures efficient mixing for homogenous reaction conditions, and improves heat and mass transfer. |

| Process Control | Automated systems for monitoring pH, temperature, pressure, and reagent dosing. | Allows for precise control over reaction parameters, leading to batch-to-batch consistency and improved safety. |

| Material Handling | Enclosed charging systems for solids and metered pumping systems for liquids. | Minimizes operator exposure to hazardous materials and ensures accurate stoichiometry. |

Advancements in Purification Techniques for High-Purity this compound

Achieving high-purity this compound is essential for its use in sensitive applications, such as the synthesis of pharmaceuticals and advanced materials. While traditional methods like recrystallization are effective, advancements in purification technology offer improved efficiency, higher yields, and superior purity levels.

One of the primary challenges in purification is the removal of structurally similar impurities, such as positional isomers (e.g., 4-fluoro-2-hydroxybenzaldehyde) that may form during synthesis. Advanced purification techniques are designed to effectively separate these closely related compounds.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) stands out as a powerful technique for obtaining ultra-pure this compound. Although more costly for large-scale production, it is invaluable for producing reference standards and small quantities of exceptionally pure material. The choice of stationary phase and mobile phase is critical for achieving optimal separation of the target compound from its impurities.

Melt crystallization is another advanced technique that has gained traction for industrial-scale purification. This method involves crystallizing the product directly from its molten state, avoiding the need for solvents. This solvent-free approach is environmentally friendly and can be highly effective for separating isomers, leading to a product with very high purity. The process can be implemented in continuous or batch modes, offering flexibility for different production scales.

Furthermore, supercritical fluid chromatography (SFC) presents a green and efficient alternative for purification. Utilizing supercritical carbon dioxide as the mobile phase, SFC can provide rapid and effective separation with a reduced environmental footprint compared to traditional liquid chromatography.

The table below outlines a comparison of advanced purification techniques for this compound:

| Purification Technique | Principle of Separation | Advantages | Considerations for Industrial Use |

| Preparative HPLC | Differential partitioning between a stationary and a liquid mobile phase. | Very high purity achievable (>99.9%); effective for isomer separation. | High operational cost; solvent consumption; typically lower throughput. |

| Melt Crystallization | Differences in melting points and solid-liquid phase equilibria. | Solvent-free (green process); can be highly selective; suitable for large scale. | Requires precise temperature control; may be less effective for eutectic-forming mixtures. |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase. | Fast separations; reduced solvent use (environmentally friendly); lower viscosity of mobile phase. | High initial capital investment for equipment; requires specialized knowledge. |

| Recrystallization with Advanced Solvent Systems | Differential solubility in a carefully selected solvent or solvent mixture at varying temperatures. | Cost-effective; scalable; can be optimized by using binary or ternary solvent systems. | Potential for product loss in the mother liquor; solvent recovery and disposal are key issues. |

Ultimately, the selection of a purification strategy depends on the desired purity level, production scale, and economic viability. A combination of these techniques may also be employed in a multi-step purification process to meet the stringent quality requirements for high-purity this compound.

Advanced Applications of 2 Fluoro 4 Hydroxybenzaldehyde As a Versatile Building Block in Organic Synthesis

Integral Role in Pharmaceutical Intermediate Synthesis

2-Fluoro-4-hydroxybenzaldehyde is a crucial intermediate in the synthesis of physiologically active compounds, particularly in the pharmaceutical and agrochemical industries. chemicalbook.comgoogle.com Its molecular structure, which includes fluorine, an aldehyde group, and a phenolic hydroxyl group, offers multiple reactive sites for addition or substitution, making it a versatile organic building block. chemicalbook.comgoogle.com The presence of a fluorine atom is particularly significant, as the incorporation of fluorine into drug candidates can enhance pharmacokinetic properties like metabolic stability and membrane permeability, potentially leading to more effective drugs with longer-lasting effects. nbinno.com

As a versatile chemical building block, this compound serves as a foundational component for a wide array of complex active pharmaceutical ingredients (APIs). nbinno.com Its unique chemical properties and the reactivity of its functional groups allow chemists to use it as a starting material for creating intricate molecules designed to interact with specific biological targets. nbinno.com The compound is primarily utilized as an intermediate in the development of new medicines and pesticides, highlighting its importance in the field of medicinal chemistry and drug discovery. google.com

Research has demonstrated the utility of this compound as an intermediate in the synthesis of fused tricyclic imidazole-containing medicines. google.com Imidazole rings are a common feature in many biologically active compounds, and their fusion into tricyclic systems can lead to novel therapeutic agents with unique pharmacological profiles. The benzaldehyde (B42025) derivative provides a key structural component for the construction of these complex heterocyclic frameworks.

This compound has been identified as a key intermediate in the synthesis of novel melanin (B1238610) concentrating hormone (MCH) receptor antagonists. google.com MCH and its receptors are involved in regulating energy homeostasis, and antagonists of the MCH1 receptor, in particular, have been investigated as potential treatments for obesity. nih.govfrontiersin.org The synthesis of these antagonists showcases the role of this fluorinated aldehyde in creating targeted therapies for metabolic disorders. google.comfrontiersin.org

| Role of this compound in MCH Receptor Antagonist Synthesis |

| Serves as a key intermediate and building block. google.com |

| Contributes to the core structure of the final antagonist molecule. |

| Utilized in synthetic pathways described in medicinal chemistry literature. google.com |

The compound is a valuable reagent for the preparation of potent Janus Kinase 2 (JAK2) inhibitors. chemicalbook.comorchid-chem.com Specifically, it is used in the synthesis of 3,4-ring fused 7-azaindoles and deazapurines. chemicalbook.comorchid-chem.com These novel chemotypes of kinase inhibitors are developed through methods like the Pictet-Spengler condensation, where various substituted benzaldehydes, including this compound, are reacted with other precursors to create the final fused cyclic compounds. nih.gov Structure-activity relationship (SAR) studies have led to the discovery of a series of potent JAK2 kinase inhibitors using this approach. nih.gov

| Application in JAK2 Inhibitor Synthesis | Target Compound Class |

| Useful reagent/precursor. chemicalbook.comorchid-chem.com | 3,4-Ring Fused 7-Azaindoles. chemicalbook.comorchid-chem.com |

| Utilized in Pictet-Spengler condensation reactions. nih.gov | Deazapurines. chemicalbook.comorchid-chem.com |

The development of new antimicrobial agents is an active area of research, with a focus on synthesizing novel and potent compounds. nih.gov Hydrazone derivatives, which can be synthesized from aldehydes, have shown promise as antimicrobial agents. researchgate.net For instance, various hydrazones have been prepared and evaluated for their antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net The structural features of this compound make it a candidate for inclusion in the synthesis of such novel hydrazones or other antimicrobial scaffolds, contributing to the search for new treatments for infectious diseases.

Contributions to Agrochemical and Specialty Chemical Synthesis

Beyond its extensive use in pharmaceuticals, this compound is an important intermediate for physiologically active compounds in the agrochemical sector, such as pesticides. chemicalbook.comgoogle.comorchid-chem.com Its versatile structure is also valuable in the broader chemical industry for the production of specialized fine chemicals where precise molecular architectures are required. nbinno.com This utility in creating specialty organic chemicals underscores its role as a fundamental synthetic building block. frontierspecialtychemicals.com

Application in the Fabrication of Advanced Materials and Dyes

This compound serves as a valuable precursor in the synthesis of specialized organic molecules with applications in materials science and dye chemistry. Its distinct substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a fluorine atom, allows for its incorporation into complex molecular architectures, thereby imparting specific optical and material properties.

Synthesis of Optically Active Styrylpyridinium Dyes

While direct synthesis of optically active styrylpyridinium dyes using this compound is not extensively documented, the general synthetic route for this class of dyes provides a clear pathway for its potential application. Styrylpyridinium dyes are typically synthesized through the Knoevenagel condensation of an aromatic aldehyde with an N-alkyl picolinium salt, often in the presence of a basic catalyst like piperidine (B6355638) or pyrrolidine. nih.govresearchgate.net

The synthesis would involve the reaction of this compound with a suitable N-alkyl-4-picolinium salt. The electron-withdrawing nature of the fluorine atom and the electron-donating hydroxyl group on the benzaldehyde ring are expected to influence the electronic properties and, consequently, the photophysical characteristics of the resulting dye. The presence of these functional groups offers opportunities for further chemical modifications, enabling the fine-tuning of the dye's absorption and emission spectra. The general synthetic scheme is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | N-alkyl-4-picolinium salt | Piperidine/Pyrrolidine | 2-Fluoro-4-hydroxy-substituted styrylpyridinium dye |

The introduction of the fluoro and hydroxyl moieties can enhance properties such as solubility, binding affinity to biological targets, and fluorescence quantum yield.

Development of Fluorescent Probes for Ribosomal RNA Imaging via Styryl Quinolinium Derivatives

Styryl quinolinium derivatives are a significant class of fluorescent probes utilized for biological imaging, particularly for the visualization of ribosomal RNA (rRNA). mdpi.com The synthesis of these probes generally involves the condensation of a substituted benzaldehyde with a quaternary salt of a methylquinoline, such as lepidine methyl tosylate. mdpi.com

In this context, this compound can be employed as the substituted benzaldehyde component. The resulting styryl quinolinium derivative would possess a fluorinated and hydroxylated phenyl group, which could modulate the probe's spectral properties and its interaction with rRNA. The synthesis is typically carried out via a Knoevenagel condensation reaction.

A representative synthesis is outlined in the following table:

| Reactant 1 | Reactant 2 | Reaction Type | Application |

| This compound | Lepidine methyl tosylate | Knoevenagel Condensation | Fluorescent probe for rRNA imaging |

The incorporation of a fluorine atom can enhance the photostability and cell permeability of the fluorescent probe, while the hydroxyl group can participate in hydrogen bonding, potentially increasing the specificity of rRNA binding.

Use in Polymer Science as a Functional Monomer or Material Precursor

The bifunctional nature of this compound, possessing both an aldehyde and a hydroxyl group, makes it a candidate for applications in polymer science, either as a monomer for polymerization or as a precursor for modifying existing polymers.

Benzaldehyde and its derivatives can be immobilized onto amine-terminated polymers to create functional materials with applications such as antimicrobial polymers. nih.govresearchgate.net The aldehyde group of this compound can react with amine functionalities on a polymer backbone to form Schiff bases, thereby covalently attaching the fluorinated phenolic moiety to the polymer chain.

Furthermore, fluorinated aldehydes can undergo polymerization to form polyacetals. acs.org While specific polymerization of this compound is not detailed in the literature, the presence of the aldehyde group suggests its potential to act as a monomer in the formation of fluorinated polymers. acs.orgnih.gov Fluoropolymers are known for their high thermal and chemical stability. wikipedia.org

The hydroxyl group also offers a reactive site for polymerization reactions, such as the formation of polyesters or polyethers. This dual functionality allows for the potential synthesis of polymers with unique structures and properties, where the fluorinated aromatic unit is incorporated into the polymer backbone. Benzaldehyde-functionalized polymers have been used to create polymer vesicles, and the reactivity of the aldehyde group allows for further functionalization. acs.org

| Application Area | Role of this compound | Potential Polymer Type | Key Features |

| Polymer Functionalization | Modifying agent | Benzaldehyde-functionalized polymers | Introduction of fluorine and hydroxyl groups |

| Monomer | Building block for new polymers | Fluorinated polyacetals, polyesters, or polyethers | Enhanced thermal and chemical stability |

Derivatization and Functionalization Strategies for 2 Fluoro 4 Hydroxybenzaldehyde

Formation of Schiff Bases and Related Imine Derivatives

The reaction of the aldehyde functional group in 2-Fluoro-4-hydroxybenzaldehyde with primary amines is a cornerstone of its derivatization, leading to the formation of Schiff bases, also known as imines or azomethines. This reaction is a reversible condensation, typically catalyzed by an acid or base, or facilitated by heat.

Aldehyde-Amine Condensation Reactions for Diverse Scaffolds

The condensation of this compound with various primary amines provides a straightforward route to a wide array of Schiff base derivatives. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic aldehyde carbon, followed by dehydration to form the characteristic imine (C=N) bond. The general reaction scheme involves refluxing equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol. jetir.orgchemsociety.org.ng The diversity of commercially available primary amines allows for the synthesis of a vast library of Schiff bases with varying steric and electronic properties.

The general procedure for the synthesis of these Schiff bases typically involves dissolving the primary amine and this compound in ethanol, often with the addition of a catalytic amount of an acid like glacial acetic acid. jetir.org The reaction mixture is then refluxed for a period, and upon cooling, the Schiff base product often precipitates and can be isolated by filtration.

Table 1: Examples of Primary Amines for Schiff Base Formation

| Amine Name | Chemical Formula | Resulting Schiff Base Scaffold |

| Aniline | C₆H₅NH₂ | N-(2-fluoro-4-hydroxybenzylidene)aniline |

| p-Chloroaniline | ClC₆H₄NH₂ | N-(2-fluoro-4-hydroxybenzylidene)-4-chloroaniline |

| Ethylenediamine | H₂NCH₂CH₂NH₂ | Bis[N-(2-fluoro-4-hydroxybenzylidene)]ethane-1,2-diamine |

| L-Glycine | H₂NCH₂COOH | (E)-2-((2-fluoro-4-hydroxybenzylidene)amino)acetic acid |

Investigation of Spectroscopic and Optoelectronic Properties of Novel Schiff Base Compounds

Schiff bases derived from substituted salicylaldehydes, such as this compound, are known to exhibit interesting spectroscopic and optoelectronic properties. nih.gov The presence of the fluorine atom can influence these properties through its electron-withdrawing nature and its potential to form intramolecular hydrogen bonds.

Studies on analogous fluoro-functionalized Schiff bases have revealed the presence of intramolecular C-H···F hydrogen bonds, which can contribute to the stabilization of the molecular structure and lead to a more planar configuration. nih.gov This planarity can, in turn, affect the electronic conjugation and, consequently, the photophysical properties of the molecule.

The spectroscopic characterization of these compounds typically involves techniques such as ¹H NMR, FT-IR, and UV-Vis spectroscopy. In the ¹H NMR spectra, the formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-). FT-IR spectra show a characteristic absorption band for the C=N stretching vibration.

UV-Vis absorption spectra of these Schiff bases in various solvents can provide insights into their electronic transitions. ijser.in The optoelectronic properties are often investigated through fluorescence spectroscopy. Some salicylideneaniline (B1219908) derivatives exhibit dual emission, which can be attributed to excited-state intramolecular charge transfer (ESICT) and excited-state intramolecular proton transfer (ESIPT) phenomena. nih.gov The fluorine substituent on the this compound moiety can modulate these photophysical processes.

Synthesis of Hydrazone Derivatives via Aldehyde-Amine Condensation

Similar to the formation of Schiff bases, this compound can readily undergo condensation reactions with hydrazides to form hydrazone derivatives. nih.govjocpr.com Hydrazones are characterized by the >C=N-NH- structural unit and are a significant class of compounds in medicinal chemistry.

The synthesis of hydrazones from this compound generally involves reacting the aldehyde with a suitable hydrazide, such as isonicotinic hydrazide or a substituted benzhydrazide, in a solvent like ethanol. nih.gov The reaction is often catalyzed by a few drops of acetic acid and proceeds under reflux conditions. nih.gov The resulting hydrazone product typically precipitates from the reaction mixture upon completion and can be purified by filtration and washing.

Table 2: Representative Hydrazides for Hydrazone Synthesis

| Hydrazide Name | Chemical Formula | Resulting Hydrazone Derivative Name |

| Isonicotinic hydrazide | C₆H₇N₃O | N'-(2-fluoro-4-hydroxybenzylidene)isonicotinohydrazide |

| 4-Hydroxybenzhydrazide | C₇H₈N₂O₂ | N'-(2-fluoro-4-hydroxybenzylidene)-4-hydroxybenzohydrazide |

| 2,4-Dihydroxybenzoic acid hydrazide | C₇H₈N₂O₃ | N'-(2-fluoro-4-hydroxybenzylidene)-2,4-dihydroxybenzohydrazide |

The structural confirmation of the synthesized hydrazones is achieved through spectroscopic methods. For instance, in the ¹H NMR spectrum, the presence of signals corresponding to the azomethine proton (-CH=N-) and the amide proton (-NH-) are indicative of hydrazone formation.

Construction of Bioactive Analogues and Ligand Design

The reactive nature of this compound makes it a valuable precursor for the synthesis of analogues of known bioactive compounds and for the design of novel ligands.

Synthesis of Curcuminoid Analogues through Aldol (B89426) Condensation Reactions

Curcuminoids are a class of natural phenols known for their various biological activities. Synthetic curcuminoid analogues can be prepared via aldol condensation reactions between a substituted benzaldehyde (B42025) and a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione). nih.govuwlax.edu

The synthesis of a curcuminoid analogue from this compound would involve the reaction of two equivalents of the aldehyde with one equivalent of acetylacetone in the presence of a base catalyst, such as n-butylamine. nih.gov The reaction typically proceeds through the formation of a boron complex of acetylacetone to direct the condensation to the terminal methyl groups. The resulting curcuminoid-boron complex can then be hydrolyzed to yield the final product. The presence of the 2-fluoro-4-hydroxyphenyl moieties on the curcuminoid scaffold can significantly influence its biological properties.

Preparation of Caffeic Acid Phenylethyl Amide Derivatives via Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be employed to synthesize derivatives of Caffeic Acid Phenylethyl Amide (CAPA) from this compound. dtic.mil This reaction involves the treatment of an aldehyde with a phosphorus ylide.

In a typical procedure, a phosphonium (B103445) salt, such as (2-oxo-2-(phenethylamino)ethyl)triphenylphosphonium bromide, is treated with a base to generate the corresponding ylide. This ylide then reacts with this compound to produce the desired (E)-3-(2-fluoro-4-hydroxyphenyl)-N-phenethylacrylamide. nih.gov The reaction can be performed under various conditions, including in aqueous media, which offers a greener synthetic route. nih.gov

Table 3: Key Reactants in the Wittig Synthesis of a CAPA Derivative

| Reactant | Role |

| This compound | Aldehyde component |

| (2-oxo-2-(phenethylamino)ethyl)triphenylphosphonium bromide | Phosphonium salt (ylide precursor) |

| Base (e.g., NaOH) | Ylide generation |

The resulting CAPA derivative incorporates the 2-fluoro-4-hydroxyphenyl group, which can modulate the biological activity of the parent compound.

Studies on Regioselective Functionalization and the Electronic/Steric Effects of Substituents

The strategic derivatization and functionalization of this compound are dictated by the interplay of electronic and steric effects exerted by its constituent functional groups: the fluorine atom, the hydroxyl group, and the aldehyde moiety. These groups influence the reactivity of the aromatic ring and the appended functionalities, allowing for regioselective modifications.

The hydroxyl group at the C4 position is a primary site for functionalization, most commonly through O-alkylation and O-acylation reactions. The acidity of this phenolic proton makes it susceptible to deprotonation by a suitable base, forming a phenoxide ion that can then act as a nucleophile.

Studies on analogous systems, such as 2,4-dihydroxybenzaldehydes, provide valuable insights into the regioselectivity of these reactions. In these systems, the 4-hydroxyl group is generally more acidic and less sterically hindered than a hydroxyl group at the 2-position. This difference in reactivity allows for selective functionalization at the C4 position. For instance, the use of a mild base like cesium bicarbonate has been shown to favor mono-alkylation at the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde (B120756), minimizing the formation of the dialkylated product. This suggests that for this compound, selective O-alkylation at the C4 position can be achieved with high efficiency under appropriate reaction conditions.

The following interactive data table summarizes the expected regioselective O-alkylation of this compound based on analogous reactions with dihydroxybenzaldehydes.

| Reactant | Reagent | Base | Solvent | Expected Major Product | Anticipated Yield Range |

|---|---|---|---|---|---|

| This compound | Alkyl Halide (e.g., Ethyl Iodide) | K₂CO₃ | Acetone | 2-Fluoro-4-ethoxybenzaldehyde | Good to Excellent |

| This compound | Benzyl Bromide | CsHCO₃ | Acetonitrile | 4-(Benzyloxy)-2-fluorobenzaldehyde | High |

| This compound | Methyl Iodide | NaH | THF | 2-Fluoro-4-methoxybenzaldehyde | High |

The electronic effects of the substituents play a crucial role in electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound. Both the fluorine atom and the hydroxyl group are ortho-, para-directing groups. The hydroxyl group is a strong activating group, donating electron density to the ring through resonance, thereby enhancing its nucleophilicity. The fluorine atom, while being electronegative and thus deactivating the ring through induction, also donates electron density via resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the positions ortho to the strongly activating hydroxyl group (C3 and C5) are the most likely sites for electrophilic attack. The fluorine atom at C2 and the aldehyde group at C1 provide steric hindrance around the C3 position, suggesting that electrophilic substitution would preferentially occur at the C5 position.

The steric hindrance presented by the ortho-fluoro group can also influence the reactivity of the adjacent aldehyde functionality. While the aldehyde group is generally susceptible to nucleophilic attack, the presence of the fluorine atom in close proximity may sterically hinder the approach of bulky nucleophiles. This effect can be exploited to achieve selective reactions at other sites of the molecule.

The interplay of these electronic and steric factors is summarized in the table below, predicting the regioselectivity of various functionalization strategies.

| Reaction Type | Position | Controlling Factors | Expected Outcome |

|---|---|---|---|

| O-Alkylation | 4-OH | Higher acidity and lower steric hindrance of the 4-hydroxyl group. | Preferential formation of the 4-alkoxy derivative. |

| Electrophilic Aromatic Substitution (e.g., Bromination) | C5 | Strong ortho-, para-directing effect of the hydroxyl group and steric hindrance at C3. | Major product is the 5-bromo derivative. |

| Nucleophilic addition to Aldehyde | C1 (Aldehyde) | Potential steric hindrance from the ortho-fluoro group. | Reactivity may be reduced with bulky nucleophiles. |

Mechanistic Investigations and Reaction Pathways of 2 Fluoro 4 Hydroxybenzaldehyde and Its Derivatives

Exploration of Aldehyde Group Reactivity: Controlled Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group is a cornerstone of the reactivity of 2-Fluoro-4-hydroxybenzaldehyde, serving as a versatile handle for both oxidation and reduction reactions.

Controlled Oxidation to Carboxylic Acids: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-4-hydroxybenzoic acid. While numerous reagents can accomplish this transformation, the Baeyer-Villiger oxidation offers a distinct mechanistic pathway. chemistrysteps.com This reaction typically uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert aldehydes into carboxylic acids. libretexts.org The mechanism involves the initial nucleophilic attack of the peroxyacid on the aldehyde's carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, a rearrangement occurs where the aldehydic hydrogen atom migrates to the adjacent oxygen of the peroxy group, leading to the formation of the carboxylic acid and a carboxylic acid byproduct. libretexts.org For aldehydes, the hydrogen atom exhibits exclusive migratory aptitude over any alkyl or aryl group. chemistrysteps.comlibretexts.org

Reduction to Alcohols: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (2-fluoro-4-hydroxyphenyl)methanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral alkoxide intermediate, which is then protonated during an aqueous workup to afford the final alcohol product. The choice of reducing agent can be critical, especially in the presence of other reducible functional groups, to ensure selective transformation of the aldehyde.

Reactivity Profile of the Phenolic Hydroxyl Group in Various Transformations

The phenolic hydroxyl group at the C4 position is another key center of reactivity in this compound. Its nucleophilic character and acidity are central to its role in various transformations. The molecule's structure, featuring the aldehyde, hydroxyl group, and fluorine atom, allows for the addition or substitution of other functional groups. chemicalbook.com

A common strategy in the multi-step synthesis involving this compound is the protection of the phenolic hydroxyl group. This is often necessary to prevent its interference with reagents intended to react with other parts of the molecule, such as the aldehyde group or the aromatic ring. For instance, in a patented synthetic route starting from 3-fluorophenol (B1196323), the hydroxyl group is first protected as an isopropyl ether by reacting it with 2-bromopropane (B125204) in the presence of potassium carbonate. chemicalbook.comgoogle.com This protection allows for subsequent reactions, such as bromination and Grignard exchange to install the aldehyde group, to proceed without side reactions involving the acidic phenolic proton. chemicalbook.comgoogle.com The protecting group is then removed in a final deprotection step, often using reagents like boron trichloride, to yield the desired this compound. chemicalbook.com This protection-deprotection sequence highlights the significant reactivity of the hydroxyl group and the necessity of its modulation in complex synthetic pathways.

Influence of the Fluorine Atom on Aromatic Reactivity and Selectivity

The fluorine atom at the C2 position exerts a profound influence on the electronic properties of the aromatic ring, significantly affecting its reactivity and the selectivity of reactions.

Role in Nucleophilic Aromatic Substitution Processes

The fluorine atom plays a critical, albeit complex, role in nucleophilic aromatic substitution (SNAr) reactions. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic attack. stackexchange.com This effect decreases the electron density of the aromatic core, making it more susceptible to attack by nucleophiles. nih.gov

Impact on Aromatic Ring Acidity and Intramolecular Hydrogen Bonding Dynamics

The electron-withdrawing nature of the fluorine atom also influences the acidity of the phenolic hydroxyl group. By pulling electron density away from the ring and, consequently, from the oxygen atom, the fluorine atom stabilizes the corresponding phenoxide anion formed upon deprotonation. This stabilization facilitates the release of the proton, thereby increasing the acidity of the hydroxyl group (i.e., lowering its pKa) compared to a non-fluorinated analogue. The predicted pKa for this compound is approximately 6.78. chemicalbook.com

Furthermore, the ortho-positioning of the fluorine atom relative to the hydroxyl group creates the potential for intramolecular hydrogen bonding. An interaction can occur between the hydrogen of the hydroxyl group and the adjacent fluorine atom (O-H···F). Similarly, the hydroxyl group can form an intramolecular hydrogen bond with the nearby aldehyde group's carbonyl oxygen (O-H···O=C). Studies on similar 2-hydroxybenzoyl compounds have shown that such intramolecular hydrogen bonds significantly influence the compound's conformation and spectral properties. acs.org The formation of these non-covalent interactions can affect the molecule's physical properties and chemical reactivity, for example by altering the acidity of the hydroxyl proton or the electrophilicity of the carbonyl carbon. researchgate.net

Mechanisms of Enzymatic and Chemical Baeyer-Villiger Type Rearrangements in Fluorinated Benzaldehydes

The Baeyer-Villiger oxidation is a powerful reaction that forms an ester from a ketone or a carboxylic acid from an aldehyde. chemistrysteps.comlibretexts.org In the case of fluorinated benzaldehydes, both chemical and enzymatic versions of this reaction have been investigated, often showing different selectivity.

The chemical Baeyer-Villiger oxidation typically employs peroxyacids as the oxidant. wikipedia.orgnih.gov The accepted mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral Criegee intermediate. wikipedia.orgnih.gov The reaction proceeds through a concerted rearrangement where a substituent migrates from the carbonyl carbon to the adjacent oxygen atom, displacing a carboxylate leaving group. wikipedia.org For substituted benzaldehydes, the migratory aptitude generally depends on the electronic properties of the aromatic ring. Chemical studies suggest that electron-poor benzaldehydes tend to form benzoic acids, indicating a preference for hydride migration over aryl migration. researchgate.netrmit.edu.vn

In contrast, enzymatic Baeyer-Villiger oxidations can exhibit remarkable selectivity. Research utilizing the flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB has shown that this compound is quantitatively converted to the corresponding fluorophenyl formate (B1220265). researchgate.netrmit.edu.vnwur.nl This product subsequently hydrolyzes spontaneously to yield 2-fluoro-4-hydroxyphenol. researchgate.netrmit.edu.vn This outcome indicates a strong preference for the migration of the fluorinated phenyl ring over the hydrogen atom, a result that contradicts the general rule observed in chemical oxidations of electron-poor benzaldehydes. researchgate.netrmit.edu.vn This altered selectivity suggests that interactions within the enzyme's active site, possibly involving amino acid residues or the flavin cofactor, influence the selection of the migratory group, favoring phenyl migration to produce the formate ester. researchgate.netrmit.edu.vn

| Reaction Type | Oxidant/Catalyst | Primary Product | Final Product after Hydrolysis | Migrating Group |

|---|---|---|---|---|

| Chemical (Predicted) | Peroxyacids (e.g., m-CPBA) | 2-Fluoro-4-hydroxybenzoic acid | 2-Fluoro-4-hydroxybenzoic acid | Hydrogen |

| Enzymatic | HAPMO Monooxygenase | 2-Fluoro-4-hydroxyphenyl formate | 2-Fluoro-4-hydroxyphenol | 2-Fluoro-4-hydroxyphenyl |

Elucidation of Metal-Catalyzed Coupling Reactions (e.g., Copper-Mediated Pathways)

While this compound itself is not a typical substrate for metal-catalyzed coupling reactions, its derivatives and synthetic precursors are frequently involved in such pathways. The development of C-C and C-heteroatom bonds using transition metal catalysts is a fundamental strategy in modern organic synthesis. nih.gov

Synthetic routes to this compound often proceed through halogenated intermediates. For example, a common method involves the bromination of a protected 3-fluorophenol to create a bromo-substituted precursor. chemicalbook.comgoogle.com This C-Br bond is an ideal handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings, which are catalyzed by palladium, nickel, or copper complexes. These reactions would allow for the introduction of diverse aryl, alkyl, or alkynyl substituents onto the aromatic ring before the final deprotection to reveal the hydroxyl group.

More recent developments in catalysis have focused on decarbonylative coupling reactions, where carboxylic acid derivatives serve as electrophiles. nih.gov These reactions, often catalyzed by Group 10 metals like nickel or palladium, involve the oxidative addition of a C(O)-X bond to the metal center, followed by the extrusion of carbon monoxide (CO). nih.gov The resulting metal-aryl intermediate can then engage in a cross-coupling cycle. It is conceivable that derivatives of 2-fluoro-4-hydroxybenzoic acid (the oxidized form of the title compound) could be employed in such decarbonylative strategies to form new C-C or C-heteroatom bonds, offering an alternative to traditional cross-coupling with aryl halides.

Computational Chemistry and Theoretical Studies on 2 Fluoro 4 Hydroxybenzaldehyde

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is extensively used to study the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies calculations, making it applicable to a wide range of chemical systems.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves finding the minimum energy structure on the potential energy surface. For 2-Fluoro-4-hydroxybenzaldehyde, the geometry is primarily defined by the orientation of the hydroxyl (-OH) and aldehyde (-CHO) groups relative to the benzene (B151609) ring and each other.

Conformational analysis of substituted benzaldehydes involves studying the rotation around key single bonds. The primary torsional angles that determine the conformational landscape are associated with the C-O bond of the hydroxyl group and the C-C bond connecting the aldehyde group to the ring. For the closely related 2-Fluoro-4-hydroxybenzoic acid, computational studies have identified multiple conformers arising from the different orientations of the functional groups. mdpi.com A similar analysis for this compound would reveal the most stable conformers and the energy barriers separating them. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are used to calculate the optimized bond lengths, bond angles, and dihedral angles for each stable conformer. isca.me

Below is an example table illustrating the kind of data obtained from DFT geometry optimization for a related compound, 4-hydroxybenzaldehyde (B117250), which serves as a reference for understanding the structural parameters.

| Parameter | Calculated Value (Å or °) | Standard Value (Å or °) |

|---|---|---|

| C=O Bond Length | 1.213 | 1.208 |

| C-O (hydroxyl) Bond Length | 1.360 | 1.359 |

| C-C (ring) Bond Lengths | 1.385 - 1.402 | ~1.40 |

| C-H (ring) Bond Lengths | 1.083 - 1.086 | ~1.10 |

Data based on calculations for p-hydroxybenzaldehyde using DFT/B3LYP/6-311++G(d,p). isca.me

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. rajpub.com This analysis provides the excitation energy for each transition, the corresponding absorption wavelength (λ), and the oscillator strength (f), which is a measure of the transition's intensity. rajpub.comnsf.gov

For aromatic aldehydes, electronic transitions are typically of the π → π* and n → π* type. TD-DFT calculations, often using functionals like B3LYP or M06-2X, can predict these transitions with good accuracy. nih.govmdpi.com Studies on 4-hydroxybenzaldehyde have shown theoretical absorption bands that align well with experimental spectra. mdpi.comresearchgate.net The introduction of a fluorine atom in this compound is expected to cause a shift in the absorption wavelengths (a chromophoric shift) due to its electron-withdrawing nature influencing the molecular orbitals involved in the transitions.

The following table presents TD-DFT results for the parent compound, 4-hydroxybenzaldehyde, illustrating the typical output of such simulations.

| Excitation Energy (E) / eV | Wavelength (λ) / nm | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.92 | 316.45 | 0.0000 | HOMO-1 -> LUMO |

| 4.74 | 261.52 | 0.4354 | HOMO -> LUMO |

| 4.83 | 256.48 | 0.0898 | HOMO-2 -> LUMO |

Theoretical electronic spectrum data for 4-hydroxybenzaldehyde calculated using TD-DFT with B3LYP/6-31G(d,p). mdpi.comresearchgate.net

DFT is a crucial tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. aps.org Computational methods like the Nudged Elastic Band (NEB) or algorithms such as the Berny algorithm are used to locate the precise geometry of the transition state. mdpi.comaps.org For reactions involving benzaldehyde (B42025) derivatives, such as condensation or hydrogenation, DFT calculations can elucidate the step-by-step mechanism, determine whether the reaction is concerted or stepwise, and calculate the activation energies for each step. researchgate.net For example, studies on the hydrogenation of 2-hydroxybenzaldehyde have successfully calculated the activation barriers for the saturation of the aromatic ring. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule, which is invaluable for predicting its reactive behavior. The MEP surface is color-coded to visualize regions of different electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

Frontier Molecular Orbital (FMO) Theory for Predicting Regioselectivity and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comyoutube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. isca.me

For this compound, the distribution of the HOMO and LUMO across the molecule determines its reactivity. In 4-hydroxybenzaldehyde, the HOMO is distributed over the entire molecule except for the aldehyde group's carbon and hydrogen, while the LUMO shows significant anti-bonding character. isca.me The electron-withdrawing fluorine atom in the 2-position would lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and the spatial distribution of these orbitals, thereby influencing the molecule's reactivity and regioselectivity in reactions.

| Molecule Isomer | E-HOMO (a.u.) | E-LUMO (a.u.) | Energy Gap (a.u.) |

|---|---|---|---|

| o-hydroxybenzaldehyde | -0.23101 | -0.05378 | 0.17723 |

| m-hydroxybenzaldehyde | -0.23512 | -0.06283 | 0.17229 |

| p-hydroxybenzaldehyde | -0.23122 | -0.04818 | 0.18304 |

Calculated frontier orbital energies for hydroxybenzaldehyde isomers using DFT/B3LYP/6-311++G(d,p). isca.me

Solvent Effects Modeling and Optimization using Computational Solvation Models (e.g., COSMO-RS)

Reactions and molecular properties are often significantly influenced by the solvent. Computational solvation models are used to account for these effects. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful and widely used method that combines quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of fluids and solutions. researchgate.netresearchgate.net

The COSMO-RS method first performs a quantum chemical calculation (typically DFT) for an individual molecule, placing it in a virtual conductor. This generates a screening charge density map on the molecule's surface (a σ-profile). Then, using statistical thermodynamics, COSMO-RS calculates the interactions between these surface segments to predict properties like activity coefficients, solubility, and partition coefficients in various solvents or mixtures. researchgate.netresearchgate.net

For a molecule like this compound, which has polar functional groups and can act as a hydrogen bond donor and acceptor, solvent interactions are critical. COSMO-RS can be used to screen for optimal solvents for a reaction, predict solubility for crystallization processes, or understand how solvent polarity affects conformational equilibria. researchgate.net The model is particularly useful for complex systems and can provide predictive data where experimental measurements are unavailable.

Application of Quantum Mechanical Descriptors to Understand Optoelectronic Properties and Electron Density Distributions

Quantum mechanical descriptors serve as powerful tools for characterizing the electronic structure and properties of molecules. For this compound, these descriptors offer a quantitative framework for understanding its optoelectronic behavior and the distribution of electron density across the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Detailed research findings from computational studies on analogous substituted benzaldehydes suggest that the introduction of a fluorine atom and a hydroxyl group significantly influences the electronic landscape of the benzene ring. While specific studies solely dedicated to this compound are not widely available in the public domain, the principles derived from theoretical investigations of similar compounds, such as 4-hydroxybenzaldehyde and other fluorinated aromatics, provide a solid foundation for understanding its properties. mdpi.comisca.me

Table 1: Calculated Quantum Mechanical Descriptors for a Representative Substituted Benzaldehyde (4-hydroxybenzaldehyde)

| Descriptor | Value | Reference |

| HOMO Energy | - | mdpi.com |

| LUMO Energy | - | mdpi.com |

| HOMO-LUMO Gap | ~5.01 eV | mdpi.com |

| Dipole Moment | 4.66 Debye | mdpi.com |

Note: The data presented in this table is for 4-hydroxybenzaldehyde as a proxy, due to the absence of specific published data for this compound. The values are indicative of the types of descriptors calculated in such studies.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity and greater polarizability, which are desirable characteristics for nonlinear optical (NLO) materials. isca.me For this compound, the combined electronic effects of the substituents would finely tune this energy gap.

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. In related benzaldehyde derivatives, the oxygen atom of the carbonyl group typically exhibits a region of high negative potential, making it a likely site for electrophilic attack, while the regions around the hydrogen atoms are generally positive. mdpi.com

Biological Activity and Medicinal Chemistry Research Involving 2 Fluoro 4 Hydroxybenzaldehyde Derivatives

Investigation of Molecular Targets and Biochemical Pathways

There is no specific information available in the reviewed literature detailing the interaction of 2-Fluoro-4-hydroxybenzaldehyde derivatives with specific enzymes or their capacity to modulate enzyme activity. While benzaldehyde (B42025) derivatives, in general, have been investigated as enzyme inhibitors nih.gov, dedicated studies for the 2-fluoro-4-hydroxy substituted variants are not present in the accessed scientific databases.

No specific studies were found that investigate or demonstrate the formation of covalent bonds between derivatives of this compound and nucleophilic sites on proteins or enzymes. The potential for such interactions exists for many aldehydes, but specific evidence for this compound's derivatives is not documented in the available literature.

Implications for Rational Drug Design and Development of New Therapeutic Agents

This compound is a valuable building block, or scaffold, in medicinal chemistry for the development of new drugs. google.com Its structure contains three key functional groups—a fluorine atom, an aldehyde group, and a phenolic hydroxyl group—that can be modified to create a wide range of physiologically active compounds. google.com

The presence of a fluorine atom is particularly significant in modern drug design. Fluorine can alter a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, often leading to improved pharmacological properties.

This scaffold has been used as an intermediate in the synthesis of various therapeutic agents, including:

Melanin-concentrating hormone receptor antagonists . google.com

Fused tricyclic imidazole-containing medicines . google.com

Furthermore, a related isomer, 3-fluoro-4-hydroxybenzaldehyde, has been used to synthesize curcuminoid analogues with activity against human ovarian cancer cells and hydrazone derivatives with anti-inflammatory properties. ossila.com The versatility of the fluorinated hydroxybenzaldehyde structure makes it an important component in the discovery and development of novel therapeutic agents for a range of diseases. ossila.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Comprehensive Structural Elucidation of Novel Derivatives

The precise structure of novel derivatives of 2-Fluoro-4-hydroxybenzaldehyde is determined through a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy of the parent compound, this compound, would reveal distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. The chemical shifts and coupling constants of the aromatic protons are particularly informative, providing details on their relative positions on the benzene (B151609) ring and the influence of the electron-withdrawing fluorine and aldehyde groups, and the electron-donating hydroxyl group. For instance, in a related compound, 2-fluorobenzaldehyde, the aldehydic proton appears at approximately 10.35 ppm. chemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. The chemical shift of the ¹⁹F signal is a sensitive probe of the electronic effects within the molecule. Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides crucial connectivity information, confirming the position of the fluorine atom on the aromatic ring. nih.gov Novel NMR methodologies are continually being developed to unravel the complex structures of fluorinated compounds in mixtures. nih.gov

Table 1: Predicted NMR Data for this compound This table presents predicted NMR data. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (Aldehyde) | ~10.0 | s | - |

| ¹H (Hydroxyl) | Variable | br s | - |

| ¹H (Aromatic) | 6.8 - 7.8 | m | - |

| ¹³C (Carbonyl) | ~190 | d | JCF |

| ¹³C (Aromatic C-F) | ~165 | d | JCF |

| ¹³C (Aromatic C-OH) | ~160 | s | - |

| ¹³C (Aromatic) | 110 - 135 | m | - |

| ¹⁹F | Variable | m | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 3650-3400 cm⁻¹ is characteristic of the hydroxyl group. pressbooks.pub

C-H Stretch (Aromatic): Absorptions between 3100-3000 cm⁻¹ are typical for C-H bonds on an aromatic ring. libretexts.org

C=O Stretch (Aldehyde): A strong, sharp peak around 1705 cm⁻¹ is indicative of the carbonyl group of an aldehyde conjugated to an aromatic ring. pressbooks.pub

C=C Stretch (Aromatic): In-ring carbon-carbon double bond stretches appear in the 1600-1400 cm⁻¹ region. libretexts.org

C-F Stretch: The carbon-fluorine bond will show a strong absorption in the fingerprint region, typically between 1300-1000 cm⁻¹.

These characteristic peaks provide a molecular fingerprint, allowing for the confirmation of the key functional groups within the molecule. pressbooks.pubresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. msu.edu The aromatic ring and the carbonyl group in this compound constitute a chromophore, a light-absorbing group. youtube.com

The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π → π* and n → π* transitions. The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). utoronto.ca The presence of the hydroxyl group (an auxochrome) can cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increased absorption intensity). youtube.com Analysis of the UV-Vis spectrum helps in understanding the electronic structure and the effects of substituents on the conjugated system. rsc.org For comparison, 2,4-dihydroxybenzaldehyde (B120756) shows absorption maxima that can be referenced. nist.gov

Chromatographic Methods for Reaction Monitoring, Product Isolation, and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound, isolating the desired products, and assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress and to determine the appropriate solvent system for larger-scale purification. biotage.com By comparing the retention factor (Rf) of the starting material and the product spots on a TLC plate, the conversion can be estimated. Different solvent systems can be screened to achieve optimal separation. biotage.com

Flash Chromatography: Flash chromatography is a preparative technique used for the purification of reaction mixtures. theseus.fi It utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. The solvent system identified through TLC is often adapted for flash chromatography to isolate the this compound derivative from unreacted starting materials and byproducts. biotage.comrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final product with high resolution and sensitivity. bldpharm.com By using a specific column and mobile phase, HPLC can separate the target compound from even minor impurities. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity determination.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and its derivatives and can also provide valuable information for mechanistic studies. uni.lu

Molecular Weight Confirmation: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (140.11 g/mol ). nih.gov The presence of this peak confirms the identity of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule with high accuracy.

GC-MS for Product Mixtures: Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing complex reaction mixtures. The gas chromatograph separates the different components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their identification. This can provide insights into the formation of byproducts and help in elucidating reaction mechanisms. rsc.org

Q & A

Q. Basic

Q. Advanced

- X-ray crystallography : Resolve crystal packing effects on hydrogen-bonding networks involving the hydroxyl and aldehyde groups .

- DFT calculations : Predict vibrational spectra and electronic transitions for comparison with experimental data .

How can researchers address instability of the aldehyde group during storage?

Q. Advanced

- Inert storage : Use argon-purged vials and avoid exposure to light/moisture to prevent oxidation to carboxylic acid derivatives .

- Stabilization additives : Include radical scavengers (e.g., BHT) in stock solutions to inhibit autoxidation .

- Lyophilization : For long-term storage, lyophilize the compound in the presence of cryoprotectants (e.g., trehalose) .

What safety protocols are recommended for handling this compound?

Basic

The compound has hazard codes H302/H315/H319/H335 (harmful if swallowed, skin/eye irritant, respiratory irritation) . Mitigation strategies:

Q. Advanced

- Conduct AMES tests to assess mutagenicity potential due to aromatic fluorine substitution .

- Monitor workplace air concentrations via HPLC-MS to ensure compliance with OSHA exposure limits .

How does this compound compare to other fluorinated benzaldehydes in drug discovery?

Q. Advanced

- 3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0) shows higher solubility in polar aprotic solvents (e.g., DMSO) due to altered dipole moments .

- 4-Chloro-2-fluorobenzaldehyde (CAS 61072-56-8) exhibits stronger electrophilicity but lower metabolic stability .

- Structure-activity relationship (SAR) studies : Fluorine’s position modulates bioactivity; ortho-substitution enhances kinase inhibition in cancer targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro